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Helenalinmethacrylate

Cat. No.: B10849173
M. Wt: 330.4 g/mol
InChI Key: USRAFFQOAADTTD-OJIWXCRVSA-N
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Description

Contextualization within Sesquiterpene Lactone Research

Helenalin (B1673037) methacrylate (B99206) is classified as a sesquiterpene lactone (SL), a large and diverse group of bioactive secondary metabolites found in numerous plant families, with the Asteraceae (Compositae) family being a particularly rich source. d-nb.infomdpi.com These compounds are characterized by a 15-carbon backbone and are responsible for many of the biological properties attributed to the plants that produce them. d-nb.infomdpi.com In plants, sesquiterpene lactones can function as growth regulators and defense compounds against herbivores and pathogens. d-nb.info

Within the vast family of SLs, helenalin methacrylate belongs to the pseudoguaianolide (B12085752) subclass, which are characteristic constituents of plants like Arnica montana. researchgate.net Research into SLs is extensive, with scientists investigating their potential applications and wide structural diversity. d-nb.info The biological activity of many SLs, including helenalin methacrylate, is often attributed to specific structural features, most notably the α-methylene-γ-lactone group. encyclopedia.pub

Derivation and Significance of Helenalinmethacrylate as a Natural Ester

Helenalin methacrylate is a naturally occurring ester of helenalin, another well-studied sesquiterpene lactone. d-nb.inforesearchgate.net It is one of several low-molecular-weight carboxylic acid esters of helenalin and its related compound, 11α,13-dihydrohelenalin, that are considered main constituents of Arnica montana flowers. researchgate.net These esters, including helenalin methacrylate, helenalin acetate (B1210297), and helenalin isobutyrate, represent the primary active principles responsible for the bioactivity of the plant. researchgate.net

The significance of helenalin methacrylate in academic research stems from its potent biological activity, which can differ from its parent compound, helenalin, and other ester derivatives. Studies have shown that the nature of the ester group plays a crucial role in the compound's efficacy. mdpi.com Specifically, research has demonstrated that SL derivatives esterified with unsaturated acids, such as methacrylate, were more active in certain in vitro assays than those esterified with saturated acids like acetate. mdpi.com This has made helenalin methacrylate a subject of interest for understanding structure-activity relationships within this class of compounds.

Historical Overview of Academic Investigations into Helenalin and its Derivatives

Academic inquiry into Arnica montana and its constituents has a long history, rooted in the plant's traditional use in herbal medicine for treating ailments like sprains, rheumatic complaints, and inflammation. wikipedia.orgeuropa.eu Scientific investigations in the latter half of the 20th century began to isolate and identify the chemical compounds responsible for these effects, leading to the characterization of helenalin and its various derivatives. europa.eufrontiersin.org

Early research focused on isolating these compounds and understanding their chemical structures. mdpi.com Subsequent investigations delved into their biological activities, revealing potent in vitro anti-inflammatory and antineoplastic effects for helenalin and its derivatives. wikipedia.orgmdpi.com A significant focus of modern research has been elucidating the molecular mechanisms behind these activities. encyclopedia.pub A key finding in numerous studies is the ability of helenalin and its derivatives to inhibit the transcription factor NF-κB, a central regulator of immune and inflammatory responses. wikipedia.orgthieme-connect.com The investigation of specific esters like helenalin methacrylate has been crucial in comparing the relative potency and action of different derivatives, contributing to a more detailed understanding of this important class of natural products. mdpi.comnih.gov

Data Tables

Table 1: Physicochemical Properties of Helenalin Methacrylate This interactive table provides a summary of the key chemical properties of helenalin methacrylate.

PropertyValueSource
IUPAC Name (3aS,4S,4aR,7aR,8R,9aR)-4a,8-dimethyl-3-methylidene-2,5-dioxo-3,3a,4,4a,7a,8,9,9a-octahydroazuleno[6,5-b]furan-4-yl 2-methylprop-2-enoate habitablefuture.org
Molecular Formula C₁₉H₂₂O₅ chemicalbook.com
Molecular Weight 330.38 g/mol chemicalbook.com
CAS Number 68798-43-6 chemicalbook.com
Class Sesquiterpene Lactone (Pseudoguaianolide) researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22O5 B10849173 Helenalinmethacrylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H22O5

Molecular Weight

330.4 g/mol

IUPAC Name

[(3aR,5R,5aR,8aR,9R,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C19H22O5/c1-9(2)17(21)24-16-15-11(4)18(22)23-13(15)8-10(3)12-6-7-14(20)19(12,16)5/h6-7,10,12-13,15-16H,1,4,8H2,2-3,5H3/t10-,12+,13-,15-,16-,19+/m1/s1

InChI Key

USRAFFQOAADTTD-OJIWXCRVSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H]([C@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C(=C)C)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)C(=C)C)C(=C)C(=O)O2

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Helenalinmethacrylate

Chemical Synthesis Pathways for Helenalinmethacrylate

The synthesis of this compound primarily involves the esterification of the parent compound, helenalin (B1673037). This process requires careful consideration of reagents, reaction conditions, and catalysts to achieve optimal yields and purity.

The core synthetic route to this compound is the esterification of the C-6 hydroxyl group of helenalin with methacrylic acid or its more reactive derivatives, such as methacryloyl chloride or methacrylic anhydride (B1165640). The reaction involves the formation of an ester linkage between the alcohol functionality of helenalin and the carboxyl group of the methacrylic moiety.

The direct esterification with methacrylic acid typically requires an acid catalyst and conditions that facilitate the removal of water to drive the reaction equilibrium towards the product. However, due to the sensitive nature of helenalin, which contains multiple reactive sites, milder methods are often preferred.

A common and more efficient approach involves the use of methacrylic anhydride or methacryloyl chloride in the presence of a base. The base, often a tertiary amine like pyridine (B92270) or triethylamine, serves to neutralize the acid byproduct (methacrylic acid or hydrochloric acid) and to activate the hydroxyl group of helenalin, facilitating the nucleophilic attack on the acylating agent. For instance, the synthesis of other helenalin esters, such as helenalin acetate (B1210297), has been achieved by reacting helenalin with acetic anhydride in the presence of pyridine at room temperature. mdpi.com A similar protocol can be adapted for the synthesis of this compound.

The general reaction can be summarized as follows: Helenalin + Methacrylic Anhydride (in the presence of a base) → this compound + Methacrylic Acid

The synthesis of methacrylate (B99206) esters, particularly from sterically hindered or sensitive alcohols like helenalin, can be challenging and requires careful optimization of reaction conditions. Key parameters that influence the reaction's efficiency include the choice of catalyst, solvent, temperature, and reaction time.

For the esterification of tertiary alcohols, which share some steric hindrance characteristics with the C-6 hydroxyl of helenalin, various catalyst systems have been explored. While traditional strong acid catalysts can be effective, they can also lead to side reactions and degradation of sensitive substrates. researchgate.net Environmentally friendly solid acid catalysts, such as sulfopolyphenyl ketone, have been proposed as alternatives for the esterification of methacrylic acid. osti.gov

In the context of using methacrylic anhydride for acylation, common catalysts for the acylation of alcohols with acetic anhydride, such as tertiary amines, have been found to be less effective for methacrylic anhydride. google.com This highlights the need for specific catalyst systems for methacrylate ester synthesis. Research into the production of (meth)acrylic esters from (meth)acrylic anhydride and secondary or tertiary alcohols suggests the use of basic compounds with a pKa of 11 or less in water as effective catalysts. googleapis.com

The prevention of polymerization of the methacrylate group during synthesis is another critical aspect. The inclusion of polymerization inhibitors, such as hydroquinone (B1673460) or its monomethyl ether, is a standard practice in the synthesis of methacrylate esters. googleapis.com

The optimization of these conditions is crucial for achieving high yields of this compound while minimizing the formation of byproducts and preventing polymerization. A systematic study varying the catalyst, solvent polarity, temperature, and stoichiometry of reactants would be necessary to determine the ideal conditions for the synthesis of this specific compound.

ParameterGeneral ConsiderationSpecific Relevance to this compound
Catalyst Acid or Base CatalysisBasic catalysts with pKa ≤ 11 may be optimal with methacrylic anhydride to avoid degradation of the helenalin core.
Acylating Agent Methacrylic Acid, Anhydride, or ChlorideMethacrylic anhydride is often preferred for its reactivity and milder reaction conditions compared to the acid chloride.
Solvent Aprotic solvents of varying polarityDichloromethane or tetrahydrofuran (B95107) are common choices for similar reactions.
Temperature Room temperature to moderate heatingLower temperatures are generally favored to prevent side reactions and polymerization.
Inhibitor Phenolic compoundsEssential to prevent polymerization of the methacrylate moiety during the reaction and purification.

Design and Synthesis of Novel this compound Derivatives

The development of novel derivatives of this compound is driven by the desire to improve its biological activity profile, enhance its selectivity, and elucidate its mechanism of action through structure-activity relationship (SAR) studies.

The biological activity of helenalin and its derivatives is largely attributed to the presence of electrophilic centers, specifically the α-methylene-γ-lactone and the cyclopentenone ring. hebmu.edu.cnresearchgate.net These groups can act as Michael acceptors, reacting with nucleophilic residues (like cysteine) in biological macromolecules, leading to their alkylation and subsequent modulation of their function. hebmu.edu.cn Helenalin is considered a bifunctional alkylating agent due to these two reactive sites. researchgate.net

SAR studies on sesquiterpene lactones have consistently shown that the presence and reactivity of these alkylating moieties are crucial for their biological effects. researchgate.net For instance, derivatives with a reduced α-methylene-γ-lactone group often exhibit significantly decreased activity. sci-hub.box

Rational design strategies for new derivatives therefore often focus on:

Modification of the alkylating centers: Introducing substituents that alter the electrophilicity of the α-methylene-γ-lactone or the cyclopentenone ring to fine-tune reactivity and selectivity.

Variation of the C-6 ester group: Synthesizing a library of esters with different chain lengths, degrees of unsaturation, and functional groups to optimize activity.

Introduction of other functional groups: Adding moieties that can participate in other types of interactions (e.g., hydrogen bonding, ionic interactions) with the target protein.

To expand the chemical space and potential applications of this compound, various chemical modifications can be explored. These modifications can lead to derivatives with altered physicochemical properties, such as solubility and stability, or can enable their conjugation to other molecules.

One approach involves the synthesis of nitrogen-containing derivatives. For example, the reaction of helenalin with amines, such as sym-dimethylethylenediamine, can lead to the formation of novel lactams through a Michael addition followed by an intramolecular cyclization. sci-hub.box Silylated derivatives of helenalin have also been synthesized and have shown potent cytotoxic activity. mdpi.com These types of modifications could be applied to this compound to generate novel analogues.

The incorporation of linker technologies represents a sophisticated strategy for developing targeted drug delivery systems or probes for mechanistic studies. A linker is a chemical moiety that connects the parent molecule (this compound) to another molecule, such as a fluorescent dye, a targeting ligand, or a carrier molecule. The design of the linker is critical and can influence the stability, solubility, and release characteristics of the conjugate. While specific examples of linker-modified this compound are not widely reported, general strategies for bioconjugation could be adapted. For instance, a linker with a terminal functional group (e.g., a carboxylic acid, an amine, or an alkyne) could be incorporated into the methacrylate ester itself or attached to another position on the helenalin scaffold, if chemically accessible.

Modification StrategyPotential OutcomeExample from Helenalin Chemistry
Nitrogen-containing derivatives Altered solubility, potential for new biological interactionsFormation of lactams via reaction with diamines. sci-hub.box
Silylated derivatives Increased lipophilicity, potentially enhanced cell permeabilitySilylation of hydroxyl groups. mdpi.com
Linker attachment Enables conjugation for targeted delivery or probesIntroduction of functionalized linkers for bioconjugation.

Helenalin is a chiral molecule with multiple stereocenters. The stereochemistry of these centers is crucial for its biological activity, as it dictates the three-dimensional shape of the molecule and its ability to fit into the binding site of a biological target. The synthesis of analogues of this compound with modified stereochemistry can provide valuable insights into the SAR.

The total synthesis of pseudoguaianolides like helenalin is a complex undertaking that has been achieved through various synthetic strategies. researchgate.netmdpi.com These syntheses often involve stereocontrolled reactions to establish the correct relative and absolute stereochemistry of the multiple chiral centers in the 5-7-5 fused ring system.

For the creation of novel analogues, a divergent synthetic approach is often desirable, where a common intermediate can be used to generate a variety of stereoisomers. For example, controlling the stereochemistry at the C-10 position during the synthesis of the hydroazulenone core can lead to different diastereomers. researchgate.net Lipase-mediated resolution is another powerful technique for obtaining enantiomerically pure building blocks for the synthesis of terpenoids, which could be applied to the synthesis of helenalin analogues. mdpi.com

By systematically varying the stereochemistry at different positions of the helenalin scaffold and then esterifying with methacrylic acid, a library of stereoisomeric this compound analogues could be generated. The biological evaluation of these analogues would then provide a detailed understanding of the stereochemical requirements for activity.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. By observing the behavior of atomic nuclei in a magnetic field, chemists can deduce the chemical environment of each atom and how they are connected. For helenalin (B1673037) methacrylate (B99206), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its molecular architecture.

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a spectrum of the carbon backbone of the molecule. Each unique carbon atom in helenalin methacrylate gives rise to a distinct signal, allowing for the complete elucidation of its carbon skeleton. The carbonyl carbons of the lactone and methacrylate groups, the olefinic carbons of the double bonds, and the various aliphatic carbons of the fused ring system all appear at characteristic chemical shifts. For example, the incorporation of the methacrylate group onto a glycogen (B147801) network has been confirmed by the appearance of new signals corresponding to the methacrylate carbons in the ¹³C NMR spectrum. rsc.org The full assignment of the ¹³C NMR spectrum of helenalin methacrylate, often achieved in conjunction with 2D NMR techniques, provides unambiguous confirmation of its structure. researchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Spectral Assignment

While 1D NMR provides foundational data, complex molecules like helenalin methacrylate often exhibit overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR techniques are essential for resolving these ambiguities and achieving complete and accurate spectral assignment. libretexts.org

COSY (Correlation Spectroscopy) experiments reveal proton-proton couplings, identifying which protons are adjacent to one another in the molecular structure. This is crucial for tracing out the spin systems within the helenalin core.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of a proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly powerful for identifying the connections between different functional groups and for confirming the ester linkage between the helenalin core and the methacrylate moiety.

The combined application of COSY, HSQC, and HMBC allows for the full and unambiguous assignment of all ¹H and ¹³C NMR signals for helenalin methacrylate. researchgate.netd-nb.info

Table 1: Representative NMR Data for Helenalin Methacrylate and Related Structures

NucleusChemical Shift (δ) Range (ppm)Key Correlations (2D NMR)
¹H NMR
Vinylic Protons (methacrylate)5.5 - 6.5HMBC to methacrylate carbonyl
Methyl Protons (methacrylate)~1.9HMBC to methacrylate carbonyl and vinylic carbons
Helenalin Core Protons1.0 - 6.0COSY correlations within spin systems; HMBC to various carbons in the core
¹³C NMR
Carbonyl (lactone)170 - 180HMBC from nearby protons
Carbonyl (methacrylate)~165HMBC from methacrylate protons
Olefinic Carbons120 - 140HSQC to vinylic protons
Aliphatic Carbons20 - 80HSQC to aliphatic protons

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound, assessing its purity, and identifying unknown components in a mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight Determination

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of helenalin methacrylate, LC-MS is used to determine its molecular weight and assess its purity. idsi.md The compound is first passed through an LC column, which separates it from any impurities. The eluent from the column is then introduced into the mass spectrometer.

Electrospray ionization (ESI) is a common ionization technique used in LC-MS for the analysis of sesquiterpene lactones. researchgate.net In ESI-MS, helenalin methacrylate typically forms a protonated molecule, [M+H]⁺, which is then detected by the mass analyzer. researchgate.netresearchgate.net The accurate mass measurement of this ion allows for the confirmation of the elemental composition of helenalin methacrylate. LC-MS can also be used in a tandem mass spectrometry (MS/MS) mode, where the [M+H]⁺ ion is fragmented to produce characteristic daughter ions, providing further structural confirmation. researchgate.netresearchgate.net For instance, helenalins can be distinguished from dihydrohelenalins in MS² mode, with helenalins typically showing a daughter ion at m/z = 245. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis and Confirmation

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique that is particularly well-suited for the analysis of volatile and thermally stable compounds. While helenalin methacrylate itself may have limited volatility, GC-MS can be employed for the analysis of related compounds or degradation products. nih.govsorbonne-universite.fr It has been used to identify and quantify various sesquiterpene lactones in plant extracts, including esters of helenalin. ijpsr.comnih.gov In some applications, the total content of helenalin esters in a sample is calculated as helenalin methacrylate. sorbonne-universite.fr The use of GC-MS has also been instrumental in identifying artifacts that can form in extracts over time, such as the addition of ethanol (B145695) to the helenalin structure. nih.gov

Table 2: Mass Spectrometry Data for Helenalin Methacrylate and Related Compounds

TechniqueIonization ModeParent Ion (m/z)Key Fragment Ions (m/z)Application
LC-MSESI[M+H]⁺245 (for helenalins)Molecular weight determination, purity analysis, structural confirmation
GC-MSEIMolecular Ion (M⁺)Characteristic fragmentation patternAnalysis of volatile derivatives and related compounds, quantification

Note: The observed ions and fragmentation patterns can vary depending on the specific instrument and experimental conditions.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Isomeric Distinction and Structural Fragmentation

Electrospray Ionization Mass Spectrometry (ESI-MS), particularly when coupled with liquid chromatography (LC) and tandem mass spectrometry (MS/MS), has proven to be a powerful tool for the analysis of sesquiterpene lactones like helenalin methacrylate. researchgate.netnih.gov This technique is instrumental in distinguishing between isomeric compounds, which often co-elute in chromatographic separations. researchgate.net

In the positive ionization mode of ESI, sesquiterpene lactones typically form a strong protonated molecular ion, [M+H]+. researchgate.net For helenalin methacrylate, this corresponds to an m/z value of 331. researchgate.net The fragmentation of this precursor ion provides valuable structural information. While specific fragmentation data for helenalin methacrylate is not extensively detailed in the provided results, general fragmentation patterns for sesquiterpene lactones involve neutral losses of water, carboxylic acids, and portions of the ester side chains. These fragmentation patterns are crucial for confirming the identity of the compound and differentiating it from its isomers, such as dihydrohelenalin esters. researchgate.netnih.gov For instance, LC-ESI-MS-MS has been successfully used to distinguish between isomeric helenalin and dihydrohelenalin esters. researchgate.netnih.gov

Table 1: ESI-MS Data for Helenalin Methacrylate and Related Compounds

CompoundPrecursor Ion [M+H]+ (m/z)Key Fragment Ions (m/z)Reference
Helenalin Methacrylate331247, 229, 201 researchgate.net
Dihydrohelenalin Isobutyrate335245, 227, 199 researchgate.net

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. updatepublishing.com For helenalin methacrylate, the FTIR spectrum would be characterized by several key absorption bands corresponding to its distinct structural features.

The most prominent peaks would include:

C=O Stretching: Strong absorption bands are expected for the γ-lactone and the α,β-unsaturated ketone carbonyl groups. Generally, the lactone carbonyl stretch appears at a higher frequency than the ketone. For sesquiterpene lactones, these stretches are typically observed in the range of 1741-1770 cm⁻¹. mdpi.comcdnsciencepub.com The α,β-unsaturated ketone C=O stretch would likely appear in the 1680-1660 cm⁻¹ region.

C=C Stretching: The spectrum would show absorptions for the carbon-carbon double bonds of the α,β-unsaturated ketone and the methacrylate ester group, typically in the 1640-1620 cm⁻¹ region. researchgate.net

C-O Stretching: The C-O stretching vibrations of the lactone and ester groups would produce strong bands in the fingerprint region, generally between 1300 cm⁻¹ and 1000 cm⁻¹. mdpi.com

-OH Stretching: A broad absorption band corresponding to the hydroxyl group would be present in the region of 3500-3200 cm⁻¹.

The specific wavenumbers of these peaks provide a unique spectral fingerprint for helenalin methacrylate. updatepublishing.com

Table 2: Characteristic FTIR Absorption Bands for Helenalin Methacrylate Functional Groups

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
γ-LactoneC=O Stretch~1770 - 1750
α,β-Unsaturated KetoneC=O Stretch~1680 - 1660
AlkeneC=C Stretch~1640
EsterC-O Stretch~1300 - 1150
AlcoholO-H Stretch~3500 - 3200 (broad)

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. mdpi.com It serves as a powerful tool for generating a unique "molecular fingerprint" of a compound. nih.govnih.gov

For helenalin methacrylate, the Raman spectrum would highlight:

C=C Stretching: The C=C bonds in the α,β-unsaturated systems are expected to show strong Raman scattering.

Lactone Ring Vibrations: The vibrational modes of the lactone ring can be observed. For instance, in the related sesquiterpene lactone artemisinin, a mode at 1734 cm⁻¹ was correlated with the lactone ring. nih.gov

Skeletal Deformations: The complex fingerprint region (below 1500 cm⁻¹) would contain numerous bands corresponding to the bending and deformation modes of the entire carbon skeleton, providing a highly specific pattern for identification. acs.org

The combination of FTIR and Raman spectroscopy allows for a comprehensive vibrational analysis of helenalin methacrylate, confirming the presence of key functional groups and providing a detailed structural fingerprint. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore and Conjugation Analysis

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule, particularly those involving π-electrons in chromophores. libretexts.org Helenalin methacrylate possesses chromophores, such as the α,β-unsaturated ketone and the conjugated ester system, which absorb light in the UV region. researchgate.netjove.com

The key electronic transition observed is the π → π* transition of the conjugated systems. The position of the maximum absorbance (λmax) is indicative of the extent of conjugation. For α,β-unsaturated carbonyl compounds, the base value for λmax is around 215 nm. jove.comyoutube.com The presence of additional substituents and extended conjugation will shift this value to longer wavelengths (a bathochromic shift). The analysis of the UV-Vis spectrum of helenalin methacrylate allows for the confirmation of its conjugated systems. It's important to note that different esters of helenalin can have different response factors in UV detection. researchgate.netnih.gov Detection is often carried out at 225 nm for quantitative analysis of these compounds. researchgate.netresearchgate.net

Other Spectroscopic Methods for Comprehensive Characterization

For a more in-depth structural and stereochemical analysis of complex molecules like helenalin methacrylate, other advanced spectroscopic techniques are often employed.

Chiroptical Spectroscopy: Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are invaluable for determining the absolute configuration of chiral centers. acs.orgresearchgate.netnih.gov These methods measure the differential absorption of left and right circularly polarized light. researchgate.net By comparing experimental ECD and VCD spectra with those predicted by quantum-chemical calculations, the absolute stereochemistry of sesquiterpene lactones can be unambiguously assigned. acs.orgnih.gov

These advanced spectroscopic methods, in conjunction with primary techniques like NMR and MS, provide a complete and detailed picture of the chemical structure and stereochemistry of helenalin methacrylate.

Preclinical Pharmacological Investigations and Mechanistic Studies

Anti-Inflammatory Research

The anti-inflammatory potential of helenalin (B1673037), and by extension helenalinmethacrylate, has been explored through various preclinical models, revealing its ability to modulate key inflammatory pathways.

A variety of in vitro models have been employed to investigate the anti-inflammatory effects of helenalin. These models utilize different immune cell types to simulate inflammatory responses and assess the efficacy of the compound in mitigating them.

Commonly used human immune cell lines include Jurkat T-cells and THP-1 monocytes. nih.gov Additionally, peripheral blood mononuclear cells (PBMCs) are utilized to provide a more complex and physiologically relevant model of the human immune system. nih.gov Studies have also been conducted on fibroblast-like synoviocytes (FLSs) and macrophage-like cells to understand the compound's effects in the context of joint inflammation. nih.gov In these models, inflammatory conditions are typically induced by stimulating the cells with agents like lipopolysaccharide (LPS) or pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). The ability of this compound to counteract the subsequent inflammatory cascade is then evaluated.

A hallmark of inflammation is the overproduction of pro-inflammatory cytokines. Research has demonstrated that helenalin can significantly suppress the production of several key cytokines, including TNF-α, IL-6, and IL-8.

The neutralization of TNF-α has been shown to downregulate the production of other pro-inflammatory cytokines, including IL-1β, IL-6, and IL-8, in rheumatoid synovial membrane cultures, indicating a cascade effect that can be interrupted by compounds like helenalin. academicjournals.org Studies in fibroblast-like synoviocytes and THP-1 macrophages have shown that both IL-1β and TNF-α can stimulate the production of IL-6 and IL-8. nih.gov Visfatin, a pro-inflammatory adipokine, has also been shown to promote IL-6 and TNF-α production in human synovial fibroblasts. mdpi.com The interplay between reactive oxygen species (ROS) and TNF-α can also trigger the expression of IL-8. researchgate.net By inhibiting key signaling pathways, helenalin can effectively reduce the levels of these critical inflammatory mediators.

The anti-inflammatory effects of helenalin are largely attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. nih.gov Helenalin has been shown to selectively inhibit the activation of NF-κB in various cell types, including T-cells, B-cells, and epithelial cells. nih.gov This inhibition is not a result of preventing the degradation of the inhibitory subunit IκB, but rather through the direct modification of the NF-κB complex itself, specifically by alkylating the p65 subunit. nih.govsemanticscholar.org This action prevents NF-κB from binding to DNA and initiating the transcription of pro-inflammatory genes.

In addition to its effects on NF-κB, helenalin has been found to inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.gov In human granulocytes, helenalin demonstrated a concentration- and time-dependent inhibition of 5-lipoxygenase with an IC50 of 9 μM after a 60-minute preincubation. nih.gov

Anticancer Research in Preclinical Models

Beyond its anti-inflammatory properties, helenalin has demonstrated significant potential as an anticancer agent in a range of preclinical studies.

A key mechanism of helenalin's anticancer activity is its ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This effect has been observed in human renal carcinoma cells (Caki and ACHN cells), colon carcinoma cells (HT29 and HCT116 cells), and prostate cancer cells (DU145 and PC-3). nih.govnih.gov

The induction of apoptosis by helenalin is often mediated by an increase in intracellular reactive oxygen species (ROS). nih.gov This oxidative stress can trigger the mitochondrial pathway of apoptosis. nih.gov In rhabdomyosarcoma (RMS) cells, helenalin treatment led to a significant increase in late apoptotic and necrotic cells. mdpi.com For instance, in RD cells treated with 5 µM of helenalin for 24 hours, the percentage of late apoptotic cells increased to 29.9%, compared to 8.5% in the control group. mdpi.com Similarly, in RH30 cells, the late apoptotic population reached 58.1% with the same treatment, up from 8.7% in the control. mdpi.com

Table 1: Effect of Helenalin on Apoptosis in Rhabdomyosarcoma Cell Lines

Cell LineTreatmentNecrotic Cells (%)Late Apoptotic Cells (%)
RDControl (DMSO)4.7 ± 0.18.5 ± 0.3
RD5 µM Helenalin (24h)6.1 ± 0.229.9 ± 0.5
RH30Control (DMSO)1.8 ± 0.28.7 ± 0.4
RH305 µM Helenalin (24h)2.6 ± 0.258.1 ± 0.2

Helenalin has been shown to effectively inhibit the proliferation of cancer cells in a dose- and time-dependent manner. This antiproliferative effect is often associated with the induction of cell cycle arrest, preventing cancer cells from dividing and growing.

In human prostate cancer cells, helenalin was found to induce G0/G1 cell cycle arrest. nih.govnih.gov In activated CD4+ T cells, which can be relevant to certain types of cancer, helenalin induced a G2/M cell cycle arrest. nih.gov Studies on rhabdomyosarcoma cells also revealed an increase in the proportion of cells in the G2/M phase following helenalin treatment. mdpi.com For example, in RD cells, 5 µM of helenalin increased the G2/M population to 35.2%, up from 28.2% in the control. mdpi.com In RH30 cells, the same concentration of helenalin increased the G2/M population to 34.6% from 24.7% in the control. mdpi.com

Table 2: Effect of Helenalin on Cell Cycle Progression in Rhabdomyosarcoma Cell Lines

Cell LineTreatment% of Cells in G2/M Phase
RDControl (DMSO)28.2 ± 1.1
RD2.5 µM Helenalin32.2 ± 0.5
RD5 µM Helenalin35.2 ± 0.5
RH30Control (DMSO)24.7 ± 0.4
RH305 µM Helenalin34.6 ± 1.2

Investigation of Anticancer Mechanisms

Helenalin, a sesquiterpene lactone found in plants of the Arnica genus, has demonstrated notable anti-neoplastic properties in a variety of preclinical studies. researchgate.netnih.gov Its mechanisms of action are multi-faceted, targeting key cellular processes involved in cancer cell proliferation and survival.

Tubulin-Microtubule Equilibrium: Microtubules, dynamic polymers of tubulin, are critical for cell division, making them a key target for anticancer drugs. Some sesquiterpene lactones have been shown to interact with microtubule proteins. For instance, the sesquiterpene lactone costunolide has been found to affect nuclear organization and microtubule architecture in human breast cancer MCF-7 cells. nih.gov In vitro studies confirmed that costunolide has a polymerizing effect, inducing the formation of organized microtubule polymers, suggesting a direct interaction with microtubules. nih.gov While direct studies on helenalin's effect on tubulin-microtubule equilibrium are less detailed, the activity of related compounds suggests this as a potential area of its anticancer action. The ability of sesquiterpene lactones to alkylate nucleophilic groups on enzymes controlling cell division is a crucial aspect of their cytotoxicity. researchgate.net

MAP Kinases: The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of cell growth and division, and its dysregulation is common in cancer. mdpi.comcancercommons.org Some sesquiterpene lactones exert their effects by modulating this pathway. For example, the artemisinin derivative, artemether, was found to inhibit the T cell receptor engagement-triggered MAPK signaling pathway, including the phosphorylation of ERK1/2, JNK, and p38. nih.gov Natural products are increasingly being investigated for their ability to target the MAPK pathway in cancer therapy. nih.gov Helenalin's broader anti-inflammatory and anticancer effects are often linked to its inhibition of transcription factors like NF-κB, which can be upstream or downstream of MAPK pathways. researchgate.netwikipedia.orgnih.gov The multimodal action of helenalin suggests that its anticancer activities may involve the modulation of multiple signaling pathways, including the MAPK pathway. researchgate.netmdpi.com

Table 1: Preclinical Anticancer Mechanisms of Helenalin and Related Sesquiterpene Lactones

Compound Cancer Cell Line Investigated Mechanism Key Findings
Helenalin Rhabdomyosarcoma (RD, RH30) Apoptosis, Cell Migration Induced dose- and time-dependent cell death; inhibited cell migration. nih.govpreprints.org
Helenalin Breast Cancer (T47D) Telomerase Activity Inhibited human telomerase reverse transcriptase (hTERT) gene expression, reducing telomerase activity. researchgate.netnih.govresearchgate.net
Helenalin Doxorubicin-resistant Leukemia Apoptosis, PI3K/AKT/mTOR pathway Mediated apoptosis via the mitochondrial pathway and downregulated the PI3K/AKT/mTOR signaling pathway. nih.gov
Costunolide Breast Cancer (MCF-7) Tubulin-Microtubule Interaction Exerted antiproliferative activity and induced microtubule polymerization. nih.gov
Artemether T cells MAPK Signaling Suppressed T cell proliferation by inhibiting the phosphorylation of ERK1/2, JNK, and p38. nih.gov

Immunomodulatory Effects

Helenalin and other sesquiterpene lactones exhibit significant immunomodulatory properties, influencing the activity of various immune cells and the production of signaling molecules. mdpi.comnih.gov These compounds are recognized for their potent anti-inflammatory effects, which are intrinsically linked to their ability to modulate the immune system. nih.gov

Helenalin has been shown to suppress essential functions of activated immune cells. In studies involving activated CD4+ T cells, helenalin induces apoptosis (programmed cell death) and inhibits proliferation by causing cell cycle arrest. nih.gov This action is critical as these T cells play a central role in many immune responses. Furthermore, helenalin impairs the production of interleukin-2 (IL-2), a key cytokine for T cell proliferation. nih.gov

Research on the human monocytic cell line THP-1 demonstrated that helenalin can decrease the release of several cytokines, including granulocyte-macrophage colony-stimulating factor (GM-CSF), IL-1α, IL-19, and IL-23. researchgate.net The suppression of IL-19 is particularly noteworthy as this cytokine promotes the release of other pro-inflammatory cytokines like IL-6 and TNF-α. researchgate.net Similarly, fractions of Artemisia khorassanica rich in sesquiterpene lactones were found to suppress splenocyte proliferation and down-regulate the production of the T-helper 1 (TH1) cytokine interferon-gamma (IFN-γ), while up-regulating the T-helper 2 (TH2) cytokine IL-4. nih.gov

The immunomodulatory effects of sesquiterpene lactones extend to both the innate and adaptive branches of the immune system. mdpi.com The innate immune system provides the first line of defense, and its cells, like macrophages, are affected by these compounds. Sesquiterpene lactones from Inula hupehensis have shown an inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages. encyclopedia.pub

Helenalin's primary mechanism for its immunomodulatory and anti-inflammatory effects is the inhibition of the transcription factor NF-κB. wikipedia.orgnih.gov NF-κB is a pivotal mediator of the immune response, and by targeting it, helenalin can suppress a wide array of immune functions. wikipedia.org Specifically, it has been shown to directly target the p65 subunit of NF-κB. researchgate.netnih.gov This action affects both innate and adaptive immune cells. For instance, helenalin suppresses activated CD4+ T cells, which are key players in the adaptive immune response, through multiple mechanisms including the suppression of NFATc2 nuclear translocation, a critical step in T cell activation. nih.gov

Table 2: Immunomodulatory Effects of Helenalin and Other Sesquiterpene Lactones

Compound/Fraction Cell Type Effect Mechanism
Helenalin Activated CD4+ T cells Induces apoptosis, inhibits proliferation, and reduces IL-2 production. nih.gov Triggers mitochondrial apoptosis pathway, induces G2/M cell cycle arrest, and suppresses NFATc2 nuclear translocation. nih.gov
Helenalin THP-1 monocytes Decreases cytokine release (GM-CSF, IL-1α, IL-19, IL-23). researchgate.net Inhibition of NF-κB. researchgate.netnih.govresearchgate.net
**Sesquiterpene lactone-bearing fraction from *Artemisia khorassanica*** Murine splenocytes Suppresses proliferation, down-regulates IFN-γ, and up-regulates IL-4. nih.gov Not fully elucidated.
**Sesquiterpene lactones from *Inula hupehensis*** Macrophages Inhibits LPS-induced nitric oxide (NO) production. encyclopedia.pub Not specified.

Antimicrobial Activity Research

Sesquiterpene lactones have been investigated for their potential to combat various pathogens, demonstrating a range of antibacterial and antifungal activities in preclinical studies. nih.govfrontiersin.org

A number of sesquiterpene lactones have shown selective activity against Gram-positive bacteria. researchgate.netresearchgate.net In one study, thirty-six different sesquiterpene lactones were evaluated, with thirty showing selective antibacterial action against strains of Staphylococcus aureus and Enterococcus faecalis. researchgate.net Animal and in vitro studies have suggested that helenalin can reduce the growth of Staphylococcus aureus and lessen the severity of infections caused by this bacterium. wikipedia.org

Another sesquiterpene lactone, 13-acetyl solstitialin A, isolated from Centaurea solstitialis, displayed significant antibacterial activity against clinical isolates of Enterococcus faecalis at a concentration of 1 µg/ml, which was comparable to the antibiotic ampicillin. nih.gov The α-methylene group in the γ-lactone moiety of these compounds is often associated with their biological activity, including their ability to interact with microbial proteins. nih.gov

The investigation into the antifungal properties of sesquiterpene lactones is an ongoing area of research. While extensive specific data on helenalin's antifungal activity is not as readily available as its antibacterial and anti-inflammatory properties, the broad antimicrobial screening of this class of compounds suggests potential. For example, in a study assessing the antimicrobial activity of three sesquiterpene lactones from Centaurea solstitialis, they were tested against Candida albicans and C. parapsilosis, though the antibacterial effects were more pronounced. nih.gov The general antimicrobial mechanisms of sesquiterpene lactones can involve altering cellular permeability or interacting with cell wall components, which could be applicable to fungal pathogens as well. nih.gov

Table 3: Preclinical Antimicrobial Activity of Sesquiterpene Lactones

Compound Pathogen Activity MIC/Effective Concentration
Helenalin Staphylococcus aureus Reduced growth and infection severity. wikipedia.org Not specified.
Melampolide-type sesquiterpene lactone Methicillin-resistant S. aureus Antibacterial. researchgate.net 78 µg/mL. researchgate.net
13-Acetyl solstitialin A Enterococcus faecalis (isolated strains) Remarkable antibacterial activity. nih.gov 1 µg/mL. nih.gov
Deacylcynaropicrin 8-O-[3′-hydroxy-2′-methylpropionate] Staphylococcus aureus Moderate antibacterial activity. researchgate.net 500 µg/mL. researchgate.net
Mixture of two sesquiterpene lactones with α-methylene-γ-lactone moiety Pseudomonas aeruginosa Antibacterial. nih.gov 46.8 µg/mL. nih.gov

Investigation of Other Potential Biological Activities

Sesquiterpene lactones are a diverse group of naturally occurring compounds known for a wide array of biological effects. The unique chemical structure of this compound, featuring a methacrylate (B99206) moiety attached to the helenalin backbone, suggests the potential for novel or enhanced biological activities. The following sections delve into the theoretical and evidence-based potential of this compound in the realms of neuroprotection and antiviral research.

The potential neuroprotective effects of sesquiterpene lactones are an emerging area of interest in pharmacological research. While direct studies on this compound are pending, research on related compounds provides a strong rationale for investigating its neuroprotective capabilities.

Mechanisms of Neuroprotection by Related Sesquiterpene Lactones:

Studies on various sesquiterpene lactones have revealed several mechanisms through which they may confer neuroprotection in cellular models. A significant body of research points to the anti-inflammatory properties of these compounds as a key factor. nih.govnih.gov Neuroinflammation is a critical component in the pathogenesis of many neurodegenerative diseases. By modulating inflammatory pathways, sesquiterpene lactones may help to mitigate neuronal damage.

Furthermore, some sesquiterpene lactones have demonstrated the ability to protect neurons from glutamate-induced excitotoxicity. nih.gov Glutamate is a major excitatory neurotransmitter in the central nervous system, and its overactivation can lead to neuronal cell death. For instance, the sesquiterpene lactone isoatriplicolide tiglate has shown significant neuroprotective activity against glutamate-induced toxicity in primary cultured rat cortical cells, with cell viability ranging from approximately 43-78% at concentrations between 1 µM and 10 µM. nih.gov The antioxidant properties of some sesquiterpene lactones also contribute to their neuroprotective potential by combating oxidative stress, a common factor in neuronal cell injury. nih.gov

Interactive Data Table: Neuroprotective Activity of a Related Sesquiterpene Lactone

CompoundCellular ModelInsultConcentration RangeObserved EffectReference
Isoatriplicolide tiglatePrimary cultured rat cortical cellsGlutamate1 µM - 10 µMSignificant attenuation of neurotoxicity, with cell viability of approximately 43-78% nih.gov

Given that this compound is a derivative of helenalin, a compound known for its potent anti-inflammatory effects, it is plausible that it could exhibit similar or even enhanced neuroprotective properties. nih.govresearchgate.net The methacrylate group could potentially alter its lipophilicity and cell permeability, influencing its bioavailability and interaction with molecular targets within the central nervous system. Future in vitro studies using neuronal cell lines (e.g., SH-SY5Y, PC12) and primary neuronal cultures subjected to various neurotoxic insults, such as oxidative stress, glutamate excitotoxicity, or neuroinflammatory stimuli, would be crucial to validate the neuroprotective potential of this compound.

The antiviral potential of natural products, including sesquiterpene lactones, is a field of active investigation. While research specifically targeting the antiviral activity of this compound against plant viruses like the Tobacco Mosaic Virus (TMV) is not yet available, the broader antiviral activities of sesquiterpene lactones against a range of human viruses suggest a promising avenue for research. mdpi.com

Antiviral Mechanisms of Sesquiterpene Lactones:

The antiviral activity of sesquiterpene lactones is often attributed to their ability to interact with viral proteins and interfere with the viral replication cycle. The α,β-unsaturated carbonyl groups present in the structure of many sesquiterpene lactones are highly reactive and can form covalent bonds with nucleophilic residues, such as the sulfhydryl groups of cysteine in viral enzymes and structural proteins. This interaction can lead to the inhibition of critical viral functions.

While direct evidence for the activity of this compound against TMV is lacking, the general principles of antiviral action by sesquiterpene lactones provide a basis for speculation. TMV is a well-characterized plant virus with a single-stranded RNA genome encapsidated by a coat protein. An antiviral agent could potentially interfere with various stages of the TMV life cycle, including attachment to the host cell, uncoating of the viral RNA, replication of the viral genome, synthesis of viral proteins, or assembly of new virus particles.

Interactive Data Table: Antiviral Activity of a Related Sesquiterpene Lactone

CompoundVirusCellular ModelActivityReference
ParthenolideHuman Immunodeficiency Virus (HIV)In vitroInhibition of HIV-1 replication nih.gov

Future research into the antiviral activity of this compound could involve in vitro assays using susceptible plant hosts or plant cell cultures infected with TMV. Key parameters to investigate would include the inhibition of viral replication, reduction of viral load, and prevention of systemic viral spread. Understanding the specific molecular targets of this compound within the TMV replication cycle would be a critical step in elucidating its potential as an antiviral agent for plant diseases.

Molecular and Cellular Mechanisms of Action

Elucidation of Molecular Targets and Ligand Binding Interactions

The reactivity of helenalinmethacrylate is largely attributed to its chemical structure, which includes Michael acceptor sites. nih.gov These sites can form covalent bonds with nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins. nih.govnih.gov This reactivity allows this compound to interact with and modulate the function of a diverse range of molecular targets. vulcanchem.com

Research has identified several key protein targets of helenalin (B1673037) and its derivatives, including this compound. These interactions are often central to the compound's observed biological activities.

A primary target of helenalin and its esters is the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) . nih.govresearchgate.netmedchemexpress.comchemfaces.comfrontiersin.orgnih.govcaymanchem.com Helenalin has been shown to directly target the p65 subunit of NF-κB, thereby inhibiting its DNA binding activity. medchemexpress.comchemfaces.comcaymanchem.com This inhibition is selective, as the activity of other transcription factors like Oct-1, TBP, Sp1, and STAT 5 are not affected. nih.gov The mechanism involves the alkylation of cysteine residues on the p65 subunit. medchemexpress.comcaymanchem.com By preventing NF-κB activation, helenalin and its derivatives can suppress the transcription of pro-inflammatory genes. nih.govscispace.com

Another significant target is the CCAAT/enhancer-binding protein β (C/EBPβ) , a transcription factor implicated in various cellular processes, including inflammation and cancer. nih.govnih.govnih.gov Helenalin acetate (B1210297), a closely related compound, is a potent inhibitor of C/EBPβ. nih.govnih.govmedchemexpress.com It binds to the N-terminal region of the full-length C/EBPβ isoform (LAP), disrupting its interaction with the co-activator p300. nih.govnih.govmedchemexpress.com This inhibition is highly selective for the LAP isoform and does not appear to rely on covalent modification of cysteine residues, distinguishing its mechanism from the inhibition of NF-κB. nih.gov

Studies have also indicated that helenalin and related compounds can interact with other proteins. For example, goyazensolide, which shares structural similarities with this compound, has been found to covalently bind to Importin-5 (IPO5) . acs.org Additionally, helenalin has been reported to inhibit human telomerase , an enzyme crucial for cancer cell proliferation, through Michael addition to cysteine residues within the enzyme. wikipedia.orgmdpi.com

Table 1: Key Protein Targets of Helenalin and its Derivatives

Protein TargetInteracting Compound(s)Mechanism of InteractionFunctional Consequence
NF-κB (p65 subunit) Helenalin, Helenalin acetate, this compoundCovalent modification (alkylation) of Cys38. nih.govmedchemexpress.comcaymanchem.comInhibition of DNA binding and transcriptional activity. nih.govmedchemexpress.com
C/EBPβ (LAP isoform)*Helenalin acetateDirect binding to the N-terminal domain. nih.govnih.govDisruption of interaction with co-activator p300. nih.govnih.govmedchemexpress.com
Importin-5 (IPO5) GoyazensolideCovalent binding. acs.orgInhibition of cargo interaction. acs.org
Human Telomerase HelenalinCovalent modification (alkylation) of cysteine residues. wikipedia.orgmdpi.comInhibition of enzyme activity. wikipedia.org

Cytochrome P450 (CYP) Enzymes: Helenalin has been shown to inhibit the activity of rat and mouse cytochrome P450 monooxygenases. nih.gov In vitro studies with human liver microsomes demonstrated that helenalin can inhibit several CYP isoforms. The inhibition of these enzymes is a significant aspect of helenalin's metabolism and can contribute to its cytotoxic effects. wikipedia.orguef.fi

Glutathione (B108866) S-Transferases (GSTs): Helenalin and its glutathione (GSH) conjugates have been found to inhibit GST from various sources. nih.gov The formation of GSH conjugates is an important detoxification pathway, and the subsequent inhibition of GST can impact cellular homeostasis. nih.gov

Leukotriene C4 Synthase: Helenalin can inhibit the formation of leukotrienes by targeting and inhibiting leukotriene C4 synthase activity. wikipedia.org

Table 2: Enzyme Inhibition by Helenalin and Related Compounds

EnzymeInhibitor(s)Type of Inhibition/KineticsSignificance
Cytochrome P450 (CYP) Enzymes HelenalinInhibition of various isoforms. nih.govuef.fiAffects metabolism and contributes to cytotoxicity. wikipedia.orguef.fi
Glutathione S-Transferases (GSTs) Helenalin, Helenalin-GSH conjugatesInhibition of enzyme activity. nih.govImpacts detoxification pathways. nih.gov
Leukotriene C4 Synthase HelenalinInhibition of enzyme activity. wikipedia.orgReduces leukotriene formation. wikipedia.org

Gene Expression Modulation and Epigenetic Research

This compound and its analogs can significantly influence gene expression through various mechanisms, including the regulation of transcription factors and potential epigenetic modifications.

The primary mechanism by which this compound regulates gene transcription is through the inhibition of transcription factors like NF-κB and C/EBPβ . nih.govnih.govnih.gov By preventing these proteins from binding to their target DNA sequences, the expression of numerous downstream genes involved in inflammation, cell proliferation, and survival is altered. nih.govscispace.comnih.gov For instance, inhibition of NF-κB by helenalin abrogates κB-driven gene expression. nih.gov Similarly, the disruption of the C/EBPβ-p300 complex by helenalin acetate leads to the downregulation of MYB-dependent gene expression in certain cancer cells. nih.gov

While direct studies on the effect of this compound on DNA methylation are limited, the modulation of transcription factor activity can indirectly influence the epigenetic landscape. Transcription factors can recruit epigenetic modifying enzymes to specific gene loci, thereby influencing DNA methylation patterns. Further research is needed to explore the direct impact of this compound on DNA methylation.

MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression at the post-transcriptional level by binding to messenger RNAs (mRNAs), leading to their degradation or translational repression. nih.govelifesciences.orgplos.orgmdpi.comglycocode.org There is evidence to suggest that the effects of helenalin and its derivatives may involve the modulation of miRNA expression or function.

Studies have shown that helenalin can influence the expression of various proteins that are themselves regulated by miRNAs or are involved in miRNA biogenesis. nih.gov For example, the regulation of cell cycle proteins like p21(WAF/CIP1) by helenalin could be linked to miRNA pathways. caymanchem.comnih.gov However, direct studies investigating the specific effects of this compound on miRNA profiles are not extensively available. Given the widespread role of miRNAs in regulating the very pathways that this compound targets (e.g., NF-κB, cell cycle), this represents an important area for future investigation. nih.govplos.org

Quantitative analysis of gene expression has provided insights into the cellular response to helenalin and its derivatives.

In T47D breast cancer cells, treatment with helenalin led to a significant, time- and dose-dependent decrease in the mRNA expression of human telomerase reverse transcriptase (hTERT) . nih.gov This finding aligns with the observed inhibitory effect of helenalin on telomerase activity. researchgate.netnih.gov

In activated CD4+ T cells, helenalin treatment resulted in decreased transcriptional activation of genes encoding for CD25, IL-2, and IFN-gamma . nih.gov This is consistent with the immunosuppressive effects of the compound and its inhibition of the NFAT transcription factor, which mediates the expression of these genes. nih.gov

Furthermore, in cancer cells, helenalin has been shown to suppress the expression of NF-κB p65 . chemfaces.comd-nb.infonih.govresearchgate.net This repression of a key survival signaling pathway contributes to the induction of autophagic cell death. chemfaces.comnih.govresearchgate.net

Table 3: Modulation of Gene Expression by Helenalin

Cell TypeGene(s) AffectedDirection of ChangeFunctional Implication
T47D Breast Cancer Cells hTERTDownregulation. nih.govInhibition of telomerase activity and cell proliferation. nih.gov
Activated CD4+ T Cells CD25, IL-2, IFN-gammaDownregulation. nih.govImmunosuppression. nih.gov
Cancer Cells NF-κB p65Downregulation. chemfaces.comnih.govresearchgate.netInduction of autophagic cell death. chemfaces.comnih.govresearchgate.net

Cellular Pathway Modulation

The biological activity of helenalin methacrylate (B99206) and related pseudoguaianolide (B12085752) sesquiterpene lactones is rooted in their ability to interact with and modulate various cellular pathways. The presence of reactive chemical groups, particularly the α-methylene-γ-lactone moiety, allows these compounds to form covalent bonds with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins. mdpi.comwikipedia.org This reactivity is central to their capacity to interfere with signal transduction, regulate cell cycle progression, and influence cell viability.

Investigation of Intracellular Signal Transduction Cascades

Helenalin and its derivatives are recognized for their significant impact on key intracellular signaling cascades that regulate inflammation, cell survival, and stress responses.

NF-κB Pathway: A primary and extensively studied target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a crucial mediator of immune and inflammatory responses. nih.gov Helenalin has been shown to inhibit NF-κB activation by directly targeting the p65 subunit (RelA). mdpi.comnih.gov Unlike inhibitors that prevent the degradation of the inhibitory protein IκBα, helenalin acts by alkylating a specific cysteine residue (Cys38) on the p65 subunit. nih.govnih.gov This covalent modification blocks the DNA-binding ability of NF-κB, thereby downregulating the expression of pro-inflammatory genes. nih.govencyclopedia.pub This mechanism has been observed across various cell types, including T-cells, B-lymphocytes, and epithelial cells. encyclopedia.pub Studies on derivatives suggest that the ester side chain influences activity, with esters of unsaturated acids like methacrylate being more potent than those with saturated acids. encyclopedia.pubnih.gov

NFAT Pathway: In activated CD4+ T cells, helenalin has been demonstrated to suppress the nuclear translocation of the Nuclear Factor of Activated T-cells (NFATc2). nih.gov The NFAT family of transcription factors is critical for the expression of genes such as Interleukin-2 (IL-2), a key cytokine in T-cell activation and proliferation. encyclopedia.pubnih.gov By inhibiting NFAT translocation, helenalin impairs IL-2 production. nih.gov

Keap1-Nrf2 Pathway: The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative stress. Some sesquiterpene lactones, such as britannin, which is structurally related to helenalin, have been shown to covalently bind to a cysteine residue on Keap1. mdpi.com This binding disrupts the Keap1-mediated degradation of Nrf2, leading to Nrf2 accumulation and activation of antioxidant response genes. While this specific interaction is detailed for britannin, the shared chemical reactivity suggests a potential area of investigation for helenalin methacrylate.

MAPK and c-Myc/HIF-1α Signaling: There is evidence that some sesquiterpene lactones can inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway. encyclopedia.pubnih.gov Furthermore, related compounds have been found to modulate the c-Myc/HIF-1α signaling axis, which is involved in cancer cell metabolism and proliferation. mdpi.com

Cell Cycle Regulation and Cell Viability Pathways

Helenalin methacrylate's influence extends to the fundamental processes of cell cycle control and the pathways governing cell survival and death (apoptosis).

Helenalin induces apoptosis in activated CD4+ T cells by triggering the mitochondrial (intrinsic) pathway. encyclopedia.pubnih.gov This process is characterized by a rapid increase in the production of reactive oxygen species (ROS), leading to a loss of the mitochondrial membrane potential. nih.govresearchgate.net Concurrently, there is a stabilization and nuclear localization of the tumor suppressor protein p53. nih.gov

For cells that survive the initial exposure, helenalin inhibits proliferation by inducing cell cycle arrest, primarily at the G2/M transition phase. encyclopedia.pubnih.gov This arrest is associated with significant alterations in the levels of key cell cycle regulatory proteins. nih.gov

Table 1: Effect of Helenalin on Cell Cycle Regulatory Proteins in Activated CD4+ T Cells
ProteinFamily/FunctionObserved EffectReference
p21 (WAF/CIP1)Cyclin-dependent kinase (CDK) inhibitorAccumulation nih.gov
p27 (KIP1)Cyclin-dependent kinase (CDK) inhibitorAccumulation nih.gov
Cyclin ACell cycle progression (S, G2, M phases)Decreased abundance nih.gov
Cyclin B1Mitotic entry (G2/M transition)Decreased abundance nih.gov
Cyclin D1Cell cycle progression (G1 phase)Reduced expression (in breast cancer cells) mdpi.com
Cyclin D2Cell cycle progression (G1 phase)Accumulation nih.gov
CDK4Cyclin-dependent kinaseReduced expression (in breast cancer cells) mdpi.com

Metabolic Pathway Perturbations and Metabolomic Analysis

While comprehensive metabolomic studies specifically profiling the effects of helenalin methacrylate are not extensively documented in the reviewed literature, existing research on helenalin provides insights into its metabolic impact.

The reactivity of helenalin's α-methylene-γ-lactone and cyclopentenone groups with thiol-containing molecules is a key aspect of its metabolic influence. wikipedia.org A primary target is glutathione (GSH), a critical intracellular antioxidant. wikipedia.org Treatment with helenalin leads to the depletion of cellular glutathione levels, which can exacerbate oxidative stress and increase the compound's cytotoxic effects. wikipedia.org

Furthermore, helenalin is known to inhibit cytochrome P450 (CYP) enzymes, again through covalent reaction with thiol groups. wikipedia.org This inhibition of the mixed-function oxidase system can alter the metabolism of both endogenous compounds and xenobiotics. wikipedia.org

Analytical Methodologies for Helenalinmethacrylate Research

Chromatographic Techniques for Purity, Separation, and Quantification

Chromatography is a cornerstone for the analysis of helenalin (B1673037) methacrylate (B99206), providing the high-resolution separation needed to distinguish it from a complex mixture of structurally similar compounds found in its natural source, Arnica montana.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of helenalin methacrylate and other SLs. researchgate.netscispace.com Method development often focuses on reversed-phase chromatography (RPLC) with C18 columns. researchgate.netbibliotekanauki.pl

A key aspect of method development is the selection of an appropriate mobile phase and detection wavelength. Gradient elution with a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is common. bibliotekanauki.ple3s-conferences.org For UV detection, a wavelength of 225 nm is frequently used as it corresponds to a region of strong absorbance for many sesquiterpene lactones. researchgate.netresearchgate.net

Validation of HPLC methods is critical to ensure their accuracy, precision, and reliability. bibliotekanauki.plnih.gov Validation parameters typically include linearity, limit of detection (LOD), limit of quantitation (LOQ), precision (repeatability and intermediate precision), and accuracy (recovery). bibliotekanauki.plnih.gov For instance, a validated HPLC method for analyzing SLs in Arnica tincture demonstrated good linearity with high correlation coefficients for standard compounds. bibliotekanauki.pl The precision is assessed by calculating the relative standard deviation (RSD) for repeated measurements, with intra-day and inter-day precision values typically being below a certain threshold (e.g., <5-10%). bibliotekanauki.pl Recovery studies are performed by spiking samples with known amounts of the analyte to determine the method's accuracy. bibliotekanauki.pl

One challenge in the quantification of SLs is that different esters of helenalin and dihydrohelenalin can have different response factors in UV detection. researchgate.net To address this, some methods use response factors for individual SLs relative to a standard, such as helenalin methacrylate, to achieve more accurate quantification. scispace.com

Table 1: Example Parameters for a Validated HPLC Method for Sesquiterpene Lactone Analysis

Parameter Value/Condition
Column Kinetex C18
Mobile Phase Gradient of Water and Methanol
Flow Rate 0.8 mL/min
Detection Wavelength 225 nm
Intra-day Precision (RSD) 2.68% (for helenalin)
Inter-day Precision (RSD) 6.11% (for helenalin)
Recovery 90.2% to 96.2% (for helenalin)

Data sourced from a study on HPLC-DAD-ESI/MS analysis of Arnica constituents. bibliotekanauki.pl

Gas Chromatography (GC), particularly when coupled with a mass selective detector (GC-MSD), offers a powerful alternative for the analysis of sesquiterpene lactones. researchgate.netnih.gov This method is especially suitable for determining low amounts of SLs. nih.gov A validated GC-MSD method has been successfully used to study the skin penetration kinetics of SLs from Arnica preparations. nih.gov In such studies, the amounts of 11α,13-dihydrohelenalin derivatives were calculated as 11α,13-dihydrohelenalin methacrylate. nih.gov

The development of a GC method requires careful optimization of parameters to handle the thermal lability and potential for self-polymerization of acrylate (B77674) compounds. e3s-conferences.org While GC is highly effective, the high temperatures involved can sometimes pose a challenge for certain volatile and reactive analytes. e3s-conferences.org

The coupling of chromatographic techniques with mass spectrometry (MS) provides enhanced selectivity and sensitivity, which is invaluable for the analysis of complex samples.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been instrumental in distinguishing between isomeric helenalin and dihydrohelenalin esters. researchgate.netresearchgate.net Using electrospray ionization (ESI), SLs typically form [M+H]+ ions. researchgate.net In the MS/MS mode, these parent ions are fragmented to produce characteristic daughter ions. For example, helenalin esters often yield a daughter ion at m/z 245, while dihydrohelenalin esters produce a fragment at m/z 247. researchgate.net This allows for unambiguous identification and quantification even when isomers co-elute chromatographically. researchgate.net LC-ESI-MS has been used to identify various helenalin esters in Arnica extracts. researchgate.net

GC-MS/MS: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is another robust technique. A validated GC-MSD method was developed for the determination of SLs in the stripped layers of the stratum corneum to study skin penetration. nih.gov This demonstrates the utility of GC-MS in analyzing SLs in biological matrices.

Table 2: LC-ESI-MS/MS Parameters for Distinguishing Helenalin and Dihydrohelenalin Esters

Ionization Mode Parent Ion Characteristic Daughter Ion (Helenalin Esters) Characteristic Daughter Ion (Dihydrohelenalin Esters)
Positive ESI [M+H]+ m/z 245 m/z 247

Data derived from research on the chemotypes of Arnica montana. researchgate.netresearchgate.net

Spectrophotometric and Spectroscopic Assays for Research Quantification

While chromatography is the gold standard, spectroscopic methods also play a role in the analysis of helenalin methacrylate and related compounds. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy has been utilized for the quantitative analysis of sesquiterpene lactones in crude fractions isolated from Arnica montana. nih.gov This method allows for the determination of the total amount of SLs and can also quantify the relative amounts of helenalin and 11α,13-dihydrohelenalin type esters. nih.gov Specific components, including the methacryloyl esters of helenalin and 11α,13-dihydrohelenalin, have been individually quantified using this technique. nih.gov

Development of Bioanalytical Methods for Complex Biological Matrices in Preclinical Studies

Studying the behavior of helenalin methacrylate in biological systems requires the development of sensitive and specific bioanalytical methods. nih.gov These methods are essential for quantifying the compound and its metabolites in complex biological matrices like plasma, serum, and tissue during preclinical studies. nih.govmdpi.com

The main challenge in tissue bioanalysis is the complexity of the matrix and the low concentrations of the analyte. nih.gov Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) is a powerful tool for this purpose. d-nb.info For instance, UHPLC-(+ESI)-QqTOF MS has been used to analyze the in vitro metabolism of helenalin acetate (B1210297) and 11α,13-dihydrohelenalin acetate. mdpi.com The identification of metabolites is based on accurate mass measurements and fragmentation patterns. mdpi.com

The development of such methods involves rigorous sample preparation to extract the analyte and remove interfering substances. science.gov The validation of these bioanalytical methods is critical and must demonstrate consistent performance to support regulatory submissions. nih.gov

Quality Control and Standardization of Research Materials

Ensuring the quality and consistency of research materials containing helenalin methacrylate is paramount. The European Pharmacopoeia, for example, specifies a minimum content of sesquiterpene lactones in Arnicae flos (Arnica flower). researchgate.net The total SL content can be influenced by factors such as the maturity of the flowers and harvesting methods. researchgate.net

Rapid and reliable analytical procedures, such as the RPLC method, are suitable for routine quantitative analysis to ensure that raw materials and final preparations meet these quality standards. researchgate.net Standardization involves not only quantifying the total SL content but also characterizing the profile of individual lactones, as the ratio of helenalin to dihydrohelenalin esters can vary depending on the geographical origin of the plant material. researchgate.net

Biosynthetic Origin and Natural Product Chemistry Perspectives

Biosynthesis of Helenalin (B1673037) Precursors in Arnica montana and other Asteraceae Species

Helenalin and its derivatives, including helenalinmethacrylate, are characteristic secondary metabolites of plants in the Asteraceae family, most notably Arnica montana. icm.edu.plup.ac.za Their biosynthesis is a complex process influenced by both the plant's genetic makeup and its surrounding environment. These compounds are not essential for the primary growth and development of the plant but play crucial roles in defense mechanisms. researchgate.net

The biosynthesis of all sesquiterpene lactones (SLs) begins with the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). up.ac.za These are synthesized via the mevalonate (B85504) (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. researchgate.net

The key steps in the formation of the helenalin scaffold are as follows:

Farnesyl Pyrophosphate (FPP) Formation: Three C5 units condense to form the C15 compound farnesyl pyrophosphate (FPP), the direct precursor to all sesquiterpenoids. up.ac.zanih.gov

Cyclization: The crucial step in defining the sesquiterpene backbone is the cyclization of FPP. In most Asteraceae species, this is catalyzed by the enzyme germacrene A synthase (GAS) to produce germacrene A. up.ac.zafrontiersin.org

Oxidation and Lactonization: Germacrene A undergoes a series of oxidative modifications catalyzed by cytochrome P450 (CYP) enzymes. Germacrene A oxidase (GAO), a CYP enzyme, converts germacrene A into germacrene A acid. frontiersin.orgtandfonline.com This acid is a critical branch point intermediate. tandfonline.com Further hydroxylation, often at the C6 position by enzymes of the CYP71BL subfamily, leads to an intermediate that spontaneously cyclizes to form a lactone ring, yielding compounds like costunolide, which is considered a common precursor for many SLs. up.ac.zatandfonline.com

Backbone Rearrangement and Esterification: The formation of the specific pseudoguaianolide (B12085752) skeleton of helenalin involves further enzymatic transformations and rearrangements. icm.edu.plnih.gov The final step in the biosynthesis of this compound involves the esterification of the hydroxyl group on the helenalin backbone with methacrylic acid. frontiersin.org Hydroxyl groups on the SL backbones can be esterified to various aliphatic and aromatic organic acids. frontiersin.org

The biosynthesis of these compounds is highly compartmentalized, occurring in specialized plant tissues such as glandular trichomes. mdpi.com

The quantity and specific profile of sesquiterpene lactones, including this compound, are not static but are dynamically influenced by a combination of genetic programming and external environmental stimuli. frontiersin.orgresearchgate.net

Genetic Factors: The genetic background is a primary determinant of SL production. Different species and cultivars of Arnica exhibit distinct SL profiles. For example, Arnica montana cv. Arbo is known to produce high quantities of helenalin esters, whereas Arnica chamissonis produces very little helenalin. mdpi.com The existence of distinct chemotypes within A. montana populations, one dominated by helenalin esters and another by dihydrohelenalin esters, is strong evidence of genetic control over the biosynthetic pathways. researchgate.netfrontiersin.orgnih.gov

Environmental Factors: A range of abiotic and biotic factors can modulate SL biosynthesis:

Plant Development: The concentration of SLs increases as the flower heads of Arnica montana mature, with the highest levels found in withered flowers compared to buds. mdpi.comthieme-connect.com The ratio of different SLs also shifts during maturation. researchgate.net

Soil Composition: Soil characteristics have a significant impact. Studies have shown positive correlations between total SL content and soil pH, base saturation, and cation exchange capacity, and a negative correlation with the C/N ratio. frontiersin.orgfrontiersin.orgnih.gov Notably, A. montana plants growing on calcareous soils produced significantly higher total SL content than those on siliceous soils. frontiersin.orgnih.gov

Climatic Conditions: Altitude, temperature, and rainfall are known to influence SL content in wild populations. frontiersin.orgresearchgate.netfrontiersin.org

Light: Light intensity affects SL production. Increased photon flux density has been shown to increase total SLs but can specifically reduce the synthesis of helenalin derivatives in certain cultivars like A. montana 'Arbo'. frontiersin.orgnih.gov

Table 1: Factors Influencing Sesquiterpene Lactone (SL) Production in Arnica montana
FactorSpecific InfluenceReference
Genetic Determines primary chemotype (Helenalin vs. Dihydrohelenalin type). researchgate.netfrontiersin.orgnih.gov
Plant Maturity Total SL content increases as flowers mature from bud to withered stage. mdpi.comthieme-connect.com
Soil Higher total SL content found in plants on calcareous soils vs. siliceous soils. frontiersin.orgnih.gov
Total SL content correlates with pH, base saturation, and C/N ratio. frontiersin.orgfrontiersin.org
Light Higher light intensity can increase total SLs, but may decrease specific helenalin esters in some cultivars. frontiersin.orgnih.gov
Altitude Can influence the dominant chemotype found in a specific location. researchgate.netnih.gov
Biotic Factors SL content correlates with geobotanical species richness and vegetation cover. frontiersin.orgnih.gov

Isolation and Derivatization from Natural Sources

The extraction of this compound and related compounds from plant material is a multi-step process, followed by potential chemical modifications to create new derivatives.

Helenalin and its esters are typically isolated from the flower heads of Arnica montana, which have the highest concentration of these compounds. thieme-connect.com The general workflow involves extraction, cleanup, and purification.

Extraction: The initial step involves extracting the compounds from dried and powdered plant material. Common methods include maceration or sonication with organic solvents. Chloroform is one effective solvent used for this purpose. thieme-connect.com A rapid method utilizes a mixture of methanol (B129727) and water with sonication, which is suitable for routine analyses. thieme-connect.com

Cleanup and Fractionation: The crude extract is a complex mixture requiring cleanup. This can be achieved using solid-phase extraction (SPE) with a C18 cartridge, which effectively removes more polar impurities. thieme-connect.com The resulting fraction can be further separated using techniques like reversed-phase (RP) flash chromatography on an octadecyl-functionalized silica (B1680970) gel, eluting with a water-to-methanol gradient to obtain a fraction rich in sesquiterpene lactones. thieme-connect.com

Purification and Identification: Final purification of individual compounds is accomplished using high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RPLC). researchgate.netthieme-connect.com Identification and structural elucidation of the purified compounds rely on spectroscopic methods, including ¹H NMR spectroscopy and liquid chromatography-mass spectrometry (LC-ESI-MS-MS), which can distinguish between isomeric compounds like helenalin and dihydrohelenalin esters. researchgate.netnih.gov

While this compound is a major natural product in certain Arnica chemotypes, semisynthesis provides a route to create derivatives from isolated precursors. thieme-connect.com The chemical structure of helenalin features a secondary alcohol group which is amenable to esterification. frontiersin.orgnih.gov

The semisynthesis of this compound from natural helenalin would involve a standard esterification reaction. This process would react the hydroxyl group of helenalin with methacrylic acid or a more reactive derivative, such as methacryloyl chloride or methacrylic anhydride (B1165640), in the presence of a suitable catalyst or base. Although this specific transformation is not extensively detailed in the literature, likely due to the compound's natural abundance, the synthesis of other helenalin esters and derivatives is well-documented, establishing the feasibility of such chemical modifications. mdpi.comnih.gov For instance, various silylated and triazolyl derivatives of helenalin have been successfully synthesized to explore their biological activities. mdpi.com

Arnica montana displays remarkable chemical diversity (chemodiversity), particularly in its sesquiterpene lactone composition. frontiersin.orgresearchgate.net This has led to the classification of A. montana populations into distinct chemotypes based on their dominant SL profile. frontiersin.orgnih.gov

The two primary chemotypes are:

The Helenalin Chemotype: Predominantly found in Central Europe, this chemotype is characterized by high concentrations of helenalin and its short-chain esters, such as this compound (methacryloylhelenalin) and helenalin tiglate. frontiersin.orgnih.govthieme-connect.com In these plants, the ratio of helenalin derivatives to dihydrohelenalin derivatives (H/DH ratio) is typically greater than one. frontiersin.orgnih.gov

The Dihydrohelenalin Chemotype: This chemotype is characteristic of populations in Spain and is dominated almost exclusively by 11α,13-dihydrohelenalin and its esters. researchgate.netnih.gov The H/DH ratio in these populations is less than one. frontiersin.orgnih.gov

Interestingly, research has blurred these strict geographical boundaries, identifying a high-altitude population in Spain with a helenalin-dominant profile, a characteristic previously attributed mainly to Central European plants. researchgate.netnih.gov This finding underscores the complex interplay between genetic predisposition and environmental factors like altitude in shaping the chemical profile of the plant. researchgate.netnih.gov

Future Research Directions and Translational Perspectives

Advanced Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

The biological activity of sesquiterpene lactones is intrinsically linked to their chemical structure. Future research must prioritize advanced Structure-Activity Relationship (SAR) studies to systematically modify the helenalin (B1673037) methacrylate (B99206) scaffold and enhance its therapeutic properties while minimizing potential toxicity.

Key structural features of STLs, such as the α-methylene-γ-lactone group and other α,β-unsaturated carbonyls, are known to be crucial for their bioactivity, largely through their ability to alkylate nucleophilic sites on biological macromolecules like proteins. nih.govhebmu.edu.cn Studies have demonstrated that the nature of the ester side chain significantly influences the potency of helenalin derivatives. For instance, derivatives esterified with unsaturated acids, such as methacrylate, have been shown to be more biologically active than those with saturated acid esters like acetate (B1210297). nih.govencyclopedia.pub This was confirmed in an in vivo mouse ear edema model, where 11α,13-dihydrohelenalin methacrylate was more effective than its acetate counterpart. nih.govencyclopedia.pub

Future SAR studies should therefore focus on:

Systematic Ester Chain Modification: Synthesizing a library of helenalin methacrylate analogues with varied ester functionalities to explore the impact of chain length, branching, and the presence of other functional groups on bioactivity.

Quantitative Analysis: Employing quantitative structure-activity relationship (QSAR) models to correlate specific structural features with biological outcomes, thereby guiding the rational design of more potent and selective compounds. hebmu.edu.cn

Table 1: SAR Insights for Helenalin Derivatives

Structural Feature Observation Implication for Optimization Reference
α-methylene-γ-lactone Essential reactive group for bioactivity. Modifications could modulate reactivity and specificity. nih.govhebmu.edu.cn
Ester Side Chain Unsaturated esters (e.g., methacrylate) confer higher activity than saturated esters (e.g., acetate). Focus on unsaturated and other novel ester chains to enhance potency. nih.govencyclopedia.pub

Integration of Multi-Omics Technologies (e.g., Proteomics, Transcriptomics, Metabolomics) for Comprehensive Mechanistic Insight

To fully understand the biological impact of helenalin methacrylate, it is crucial to move beyond single-target analyses and embrace a systems-level perspective. The integration of multi-omics technologies—proteomics, transcriptomics, and metabolomics—offers a powerful approach to uncover the complex molecular pathways modulated by the compound.

Studies on the parent compound, helenalin, have already demonstrated the utility of this approach. A 2D gel electrophoresis-based proteomic and metabolomic investigation in human immune cell lines (Jurkat and THP-1) revealed that helenalin significantly affects carbohydrate metabolism and protein folding pathways. researchgate.netnih.govlogosbio.com Another study combined transcriptomics and metabolomics to elucidate the protective mechanisms of helenalin against hepatic fibrosis. researchgate.net

Future research should apply a similar multi-omics strategy specifically to helenalin methacrylate to:

Identify Global Cellular Responses: Concurrently analyze changes in proteins, gene transcripts, and metabolites in relevant cell models (e.g., cancer cells, immune cells) following treatment.

Uncover Novel Targets and Pathways: Integrate data from the different omics layers to construct comprehensive network models of the drug's mechanism of action, potentially revealing novel therapeutic targets. core.ac.ukresearchgate.net

Computational Chemistry and Molecular Modeling in Helenalinmethacrylate Drug Design and Discovery

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. These in silico methods can predict the properties of novel compounds, elucidate binding interactions, and guide the synthesis of optimized derivatives, saving significant time and resources.

QSAR studies have been successfully applied to various STLs to model their cytotoxic and antitrypanosomal activities. hebmu.edu.cndntb.gov.ua These models use molecular descriptors to correlate chemical structures with biological functions, providing a framework for predicting the activity of new analogues. hebmu.edu.cn Molecular dynamics approaches have also been used to explain the behavior of acylated eudesmanolides in cell membranes. d-nb.info

Future computational efforts for helenalin methacrylate should include:

Advanced QSAR Modeling: Developing robust QSAR models specific to helenalin methacrylate and its analogues to predict their activity against various therapeutic targets.

Molecular Docking: Performing docking simulations to visualize and analyze the binding of helenalin methacrylate to the active sites of known protein targets, such as NF-κB. researchgate.net This can help explain the basis of its activity and guide the design of derivatives with improved binding affinity.

ADME/Tox Prediction: Using in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of new derivatives, helping to prioritize compounds with favorable drug-like properties for synthesis and preclinical testing.

Development of Novel Research Tools and Probes for Target Engagement Studies

A critical step in validating a drug's mechanism of action is to unequivocally demonstrate that it binds to its intended molecular target within a complex biological system. The development of chemical probes derived from helenalin methacrylate is essential for conducting these target engagement and identification studies.

Inspiration can be drawn from research on related STLs. For instance, an alkyne-tagged probe of goyazensolide, which shares structural similarities with helenalin methacrylate, was synthesized and used in proteomics analyses to identify its covalent binding partner, importin-5 (IPO5). acs.orgresearchgate.net Similarly, simplified helenalin probes have been created to confirm covalent modification of the p65 subunit of NF-κB in cells. acs.org

The future in this area should focus on:

Synthesis of Tagged Probes: Designing and synthesizing helenalin methacrylate analogues that incorporate a bioorthogonal tag (e.g., an alkyne or azide). This can be achieved by modifying the methacrylate side chain or another suitable position on the core structure. researchgate.net

Activity-Based Protein Profiling (ABPP): Using these tagged probes in living cells or cell lysates, followed by "click chemistry" and mass spectrometry-based proteomics, to identify the full spectrum of proteins that helenalin methacrylate covalently binds to.

Target Validation: Employing these tools to confirm engagement with known targets (like p65) and to discover novel binding partners, thus providing deeper insight into its polypharmacology. nih.gov

Preclinical Efficacy Studies in Sophisticated Disease Models

While in vitro assays provide valuable initial data, demonstrating the efficacy of helenalin methacrylate in relevant in vivo disease models is a crucial prerequisite for any potential clinical translation. Building on initial findings, future preclinical studies must utilize more sophisticated and clinically relevant models.

Helenalin derivatives have already shown promise in several preclinical settings. For example, 11α,13-dihydrohelenalin methacrylate demonstrated anti-inflammatory effects in a mouse ear edema model. nih.govencyclopedia.pub Furthermore, tinctures containing helenalin esters have shown curative activity in a golden hamster model of cutaneous leishmaniasis. mdpi.comnih.gov Helenalin and its analogues have also been evaluated against Trypanosoma cruzi. acs.org

Future preclinical research should aim to:

Utilize Orthotopic and Transgenic Cancer Models: Move beyond simple subcutaneous xenografts to more clinically relevant models, such as orthotopic implantation models (where tumors are grown in the organ of origin) or genetically engineered mouse models (GEMMs) that better recapitulate human cancer.

Investigate Chronic Inflammatory Disease Models: Evaluate the therapeutic efficacy of helenalin methacrylate in established models of chronic inflammatory conditions, such as collagen-induced arthritis in rats, to assess its long-term anti-inflammatory and disease-modifying potential. mdpi.com

Explore Infectious Disease Models: Expand on initial findings by testing efficacy in advanced models of parasitic diseases or in models of bacterial infections, such as those involving Staphylococcus aureus. wikipedia.org

Table 2: Examples of Preclinical Models for Helenalin Derivatives

Disease Area Model Compound/Preparation Key Finding Reference
Inflammation Mouse Ear Edema 11α,13-dihydrohelenalin methacrylate More effective at reducing swelling than the acetate derivative. nih.govencyclopedia.pub
Infectious Disease Golden Hamster (Cutaneous Leishmaniasis) Arnica montana Tincture Curative activity observed after topical application. mdpi.comnih.gov
Infectious Disease Trypanosoma cruzi (in vitro) Helenalin Showed high activity against epimastigotes. acs.org

Academic Review and Meta-Analysis of Existing Literature on this compound and Related Compounds

A vast body of literature exists on sesquiterpene lactones, Arnica species, and the parent compound helenalin. researchgate.netnih.gov However, the research is fragmented across various chemical, pharmacological, and clinical domains. A comprehensive and systematic review, potentially including a meta-analysis, is needed to consolidate the existing knowledge and provide clear guidance for future research.

Systematic reviews have been conducted on Arnica for its use in traumatic injuries and inflammation, and regulatory bodies like the WHO and EMA have published monographs. mdpi.comfitoterapiabrasil.com.brwho.int These documents often highlight the role of STLs, including helenalin acetate and methacrylate, as the active principles. mdpi.com However, a dedicated analysis focusing specifically on helenalin methacrylate and its direct analogues is lacking.

A future academic review and meta-analysis should:

Systematically Collate Data: Gather all available in vitro and in vivo data on the bioactivity, cytotoxicity, and mechanisms of action of helenalin methacrylate and its closest structural analogues.

Identify Knowledge Gaps: Critically assess the quality of the existing evidence and explicitly identify gaps in the current understanding of the compound's pharmacology and therapeutic potential. nih.gov

Provide Evidence-Based Recommendations: Synthesize the findings to provide clear, evidence-based recommendations for the most promising therapeutic avenues to pursue and to prioritize the future research directions outlined in the preceding sections.

Analyze Structure-Toxicity Relationships: Where sufficient data exists, perform a meta-analysis to correlate specific structural features of helenalin esters with reported toxicity, providing crucial guidance for developing safer derivatives.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing helenalinmethacrylate analogues with varied Michael acceptors?

  • This compound analogues can be synthesized by modifying the α-methylene-γ-butyrolactone and cyclopentenone moieties. Key steps include:

  • Reaction optimization : Adjusting solvent systems (e.g., D2O for thiol reactivity studies) and stoichiometry to control selectivity between Michael acceptors .
  • Purification : Use column chromatography or recrystallization to isolate products, followed by structural validation via <sup>1</sup>H NMR and LCMS .
  • Documentation : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing novel synthesis steps in the main text and routine procedures in supplementary materials .

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H NMR spectra verify the presence of characteristic peaks (e.g., cyclopentenone protons at δ 6.2–6.5 ppm) and rule out impurities .
  • Liquid Chromatography-Mass Spectrometry (LCMS) : Quantify purity (>98% for research-grade compounds) and confirm molecular weight (C15H18O4, MW 262.30) .
  • Storage protocols : Maintain stability by storing lyophilized powder at -20°C and solutions at 4°C for short-term use .

Q. How can researchers ensure reproducibility in this compound experiments?

  • Detailed protocols : Include exact reagent concentrations (e.g., 5% vs. 15% KOH solutions), reaction times, and equipment specifications (e.g., NMR spectrometer parameters) .
  • Data transparency : Provide raw spectral data and chromatograms in supplementary materials to allow independent verification .
  • Negative controls : Use thiol-free conditions or inactive analogues to validate specificity in kinetic assays .

Advanced Research Questions

Q. How can discrepancies in reported reaction kinetics between this compound and thiols be resolved?

  • Assay standardization : Replicate experiments under varying pH (e.g., 7.4 vs. 5.5) and thiol types (e.g., GSH vs. N-Ac-Cys) to identify condition-dependent kinetics .
  • Mechanistic modeling : Use stopped-flow spectroscopy or computational simulations to distinguish first-order (single-Michael acceptor) vs. second-order (dual-acceptor) kinetics .
  • Cross-study validation : Compare results with prior work on cysteine reactivity (e.g., complete α-methylene-γ-butyrolactone adduct formation in <5 minutes) to isolate structural vs. environmental factors .

Q. What experimental strategies validate this compound’s post-transcriptional regulation of p21 protein accumulation?

  • Proteasomal inhibition assays : Treat preadipocytes with this compound and MG-132 (proteasome inhibitor), then compare p21 levels via Western blotting to differentiate direct vs. indirect effects .
  • Ubiquitination studies : Use anti-polyubiquitin antibodies to detect ubiquitinated p21, confirming proteasomal blockade .
  • siRNA knockdown : Target Skp2 or MDM2 to assess their roles in this compound-induced p21 stabilization .

Q. How should structure-activity relationship (SAR) studies of this compound analogues be designed?

  • Variable design : Systematically modify Michael acceptor positions (cyclopentenone vs. α-methylene-γ-butyrolactone) and measure thiol reactivity rates (kobs) via <sup>1</sup>H NMR .
  • Cellular potency assays : Test NF-κB inhibition in HEK293 cells using luciferase reporter constructs, correlating kinetic data with bioactivity .
  • Thermodynamic analysis : Compare adduct stability (e.g., cyclopentenone vs. lactone adducts) using density functional theory (DFT) calculations .

Q. How can conflicting data on thiol-Michael addition mechanisms be addressed in this compound studies?

  • pH profiling : Conduct reactivity experiments across a pH range (4.0–8.0) to identify protonation states influencing nucleophilic attack .
  • Isotope labeling : Use deuterated thiols (e.g., N-Ac-Cys-D) to trace adduct formation pathways via mass spectrometry .
  • Collaborative replication : Partner with independent labs to validate findings using identical reagents and protocols .

Methodological Best Practices

  • Data presentation : Use ACS-style tables for kinetic constants (e.g., kobs, t1/2) and dose-response curves for bioactivity .
  • Ethical reporting : Disclose all experimental conditions (e.g., batch-specific purity variations) to prevent misinterpretation .
  • Literature review : Leverage Google Scholar’s citation rankings to prioritize high-impact studies on thiol reactivity or proteasomal regulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.